

# fundamental properties of methylenecyclopropane for organic synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methylenecyclopropane*

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An In-depth Technical Guide on the Fundamental Properties of **Methylenecyclopropane** for Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**Methylenecyclopropane** (MCP) is a highly strained, yet stable, three-membered carbocycle that has emerged as a versatile and powerful building block in modern organic synthesis. Its unique structural features, characterized by high ring strain and the presence of a reactive exocyclic double bond, provide a strong thermodynamic driving force for a variety of chemical transformations. This guide provides an in-depth analysis of the fundamental properties of **methylene****cyclopropane**, including its structure, bonding, and reactivity. We will explore its utility in a range of synthetic applications such as ring-opening reactions, cycloadditions, and metal-catalyzed transformations. This document also includes a compilation of key physical and spectroscopic data, detailed experimental protocols for representative reactions, and visualizations of core reaction pathways to serve as a comprehensive resource for professionals in chemical research and drug development.

## Introduction

The cyclopropane ring is a prevalent motif in numerous natural products and pharmaceutical agents, valued for the unique conformational constraints and metabolic stability it imparts. Among functionalized cyclopropanes, **methylene****cyclopropane** (MCP) stands out due to its

exceptionally high strain energy, approximately 41.0 kcal/mol, which is significantly greater than that of cyclopropane itself (27.5 kcal/mol). This increased strain arises from the introduction of an  $sp^2$ -hybridized carbon center into the three-membered ring. The relief of this ring strain serves as a potent thermodynamic driving force, enabling a diverse array of chemical reactions that are often inaccessible to less strained systems. Consequently, MCPs have become invaluable intermediates for the construction of complex molecular architectures, participating in ring-opening reactions, various modes of cycloaddition, and numerous transition metal-catalyzed processes. This guide aims to provide a thorough examination of the core properties of MCP and its applications in contemporary organic synthesis.

## Structural and Physical Properties

**Methylenecyclopropane** is a colorless, easily condensed gas at standard conditions. Its structure is defined by a cyclopropane ring with an exocyclic double bond. This arrangement leads to significant angle strain and unique bonding characteristics, which are the source of its high reactivity.

## Physical and Thermochemical Properties

The fundamental physical and thermochemical data for **methylenecyclopropane** are summarized in the table below. This data is crucial for understanding its stability, reactivity, and handling.

Property	Value	Units	Reference
Molecular Formula	C <sub>4</sub> H <sub>6</sub>	-	
Molar Mass	54.09	g/mol	
Boiling Point	9 to 12	°C	
Density	0.8	g/cm <sup>3</sup>	
Strain Energy (SE)	41.0	kcal/mol	
Std. Enthalpy of Formation (ΔfH°gas)	201 ± 2	kJ/mol	
Std. Enthalpy of Combustion (ΔcH°gas)	-2632.0 ± 1.9	kJ/mol	
Ionization Energy	9.57	eV	

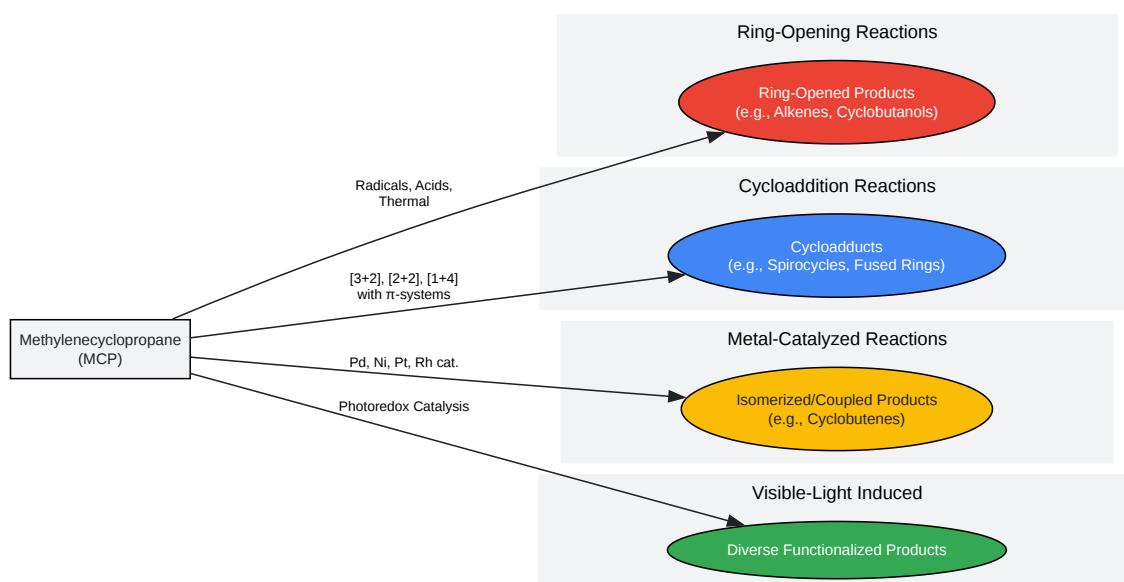
## Spectroscopic Data

Spectroscopic analysis is essential for the characterization of **methylene cyclopropane** and its derivatives. The key spectroscopic signatures are provided below.

Spectroscopy Type	Peak/Shift	Description	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~5.4	s, 2H (=CH <sub>2</sub> )	
δ ~0.8	s, 4H (-CH <sub>2</sub> -)		
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ ~131.0	Quaternary C (C=)	
δ ~103.5	Methylene C (=CH <sub>2</sub> )		
δ ~3.3	Ring C (-CH <sub>2</sub> -)		
Infrared (IR)	~3080	cm <sup>-1</sup>	=C-H stretch
~1680	cm <sup>-1</sup>		C=C stretch
~1020	cm <sup>-1</sup>		Cyclopropane ring

# Reactivity and Synthetic Applications

The high reactivity of MCPs, driven by strain release, allows them to participate in a wide range of transformations. These reactions can be broadly categorized into pathways that either preserve or open the cyclopropane ring.



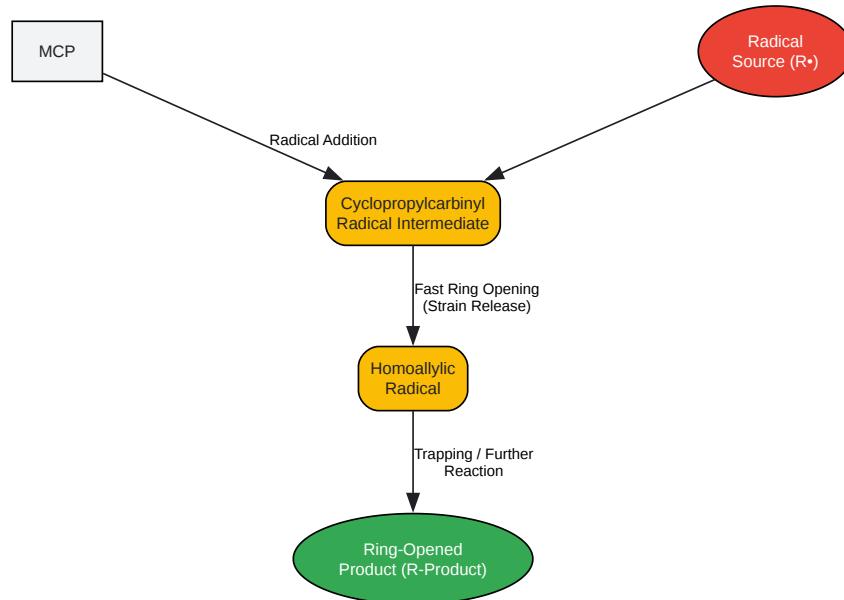
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Caption: Major reaction pathways of **methylenecyclopropane**.

## Ring-Opening Reactions

The release of strain energy is a primary driver for the ring-opening reactions of MCPs. These transformations typically proceed through radical or ionic intermediates, leading to a variety of linear or larger cyclic structures. A common pathway involves the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a more stable homoallylic radical.

This reactivity has been harnessed in radical clock reactions and for the synthesis of complex acyclic and cyclic systems.

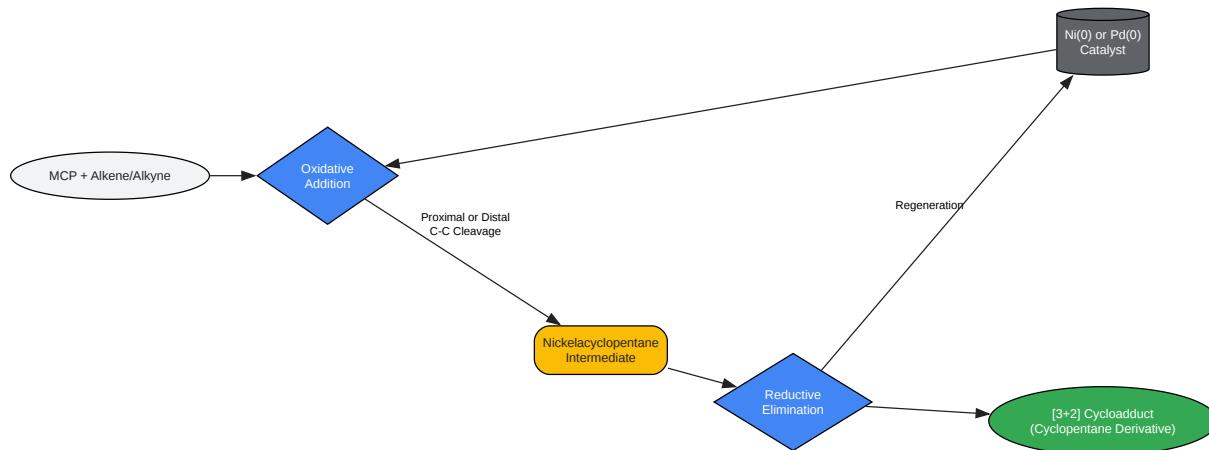


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Caption: General mechanism for radical-mediated ring-opening.

## Cycloaddition Reactions

MCPs are excellent partners in cycloaddition reactions, acting as versatile C1, C2, or C3 synthons. Depending on the reaction partner and catalyst, MCPs can undergo [3+2], [1+4], [2+2], and other modes of cycloaddition. Transition metal catalysis, particularly with nickel and palladium, is often employed to control the regioselectivity of these transformations, providing access to five-membered carbocycles and heterocycles, which are common cores in bioactive molecules.

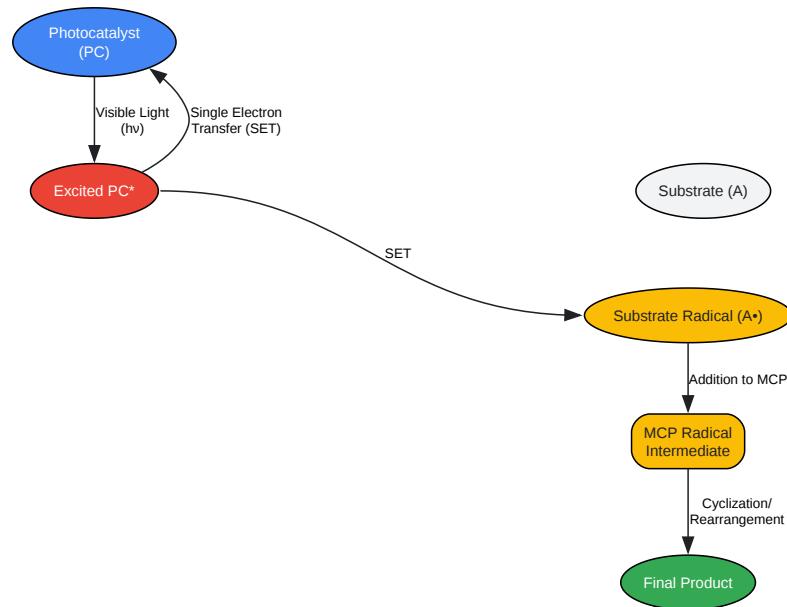


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Caption: Simplified workflow for a Ni-catalyzed [3+2] cycloaddition.

## Visible-Light-Induced Reactions

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and MCPs have proven to be excellent substrates in these reactions. These transformations proceed under mild conditions and exhibit high functional group tolerance. Photocatalysis allows for the generation of radical intermediates from MCPs, which can then engage in a variety of cascade reactions, cyclizations, and difunctionalizations to produce complex molecular scaffolds.



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Caption: General schematic of a visible-light-induced MCP reaction.

## Experimental Protocols

### Protocol 1: Nickel-Catalyzed [1+4] Cycloaddition of an MCP with a Thioanhydride

This protocol describes a nickel-catalyzed reaction where **methylene cyclopropane** acts as a one-carbon building block in a [1+4] cycloaddition with a thioanhydride. This procedure is adapted from the work on nickel-catalyzed reactions of MCPs.

Objective: To synthesize a sulfur-containing heterocyclic compound via a [1+4] cycloaddition.

Materials:

- 2-Phenyl-1-methylenecyclopropane (1.0 equiv)
- Thiophthalic anhydride (1.2 equiv)
- Ni(cod)<sub>2</sub> (Nickel(0)-bis(1,5-cyclooctadiene)) (10 mol%)
- Tricyclohexylphosphine (PCy<sub>3</sub>) (20 mol%)
- Anhydrous Toluene
- Standard Schlenk line and glassware
- Inert atmosphere (Argon or Nitrogen)

**Procedure:**

- To a flame-dried Schlenk flask under an inert atmosphere, add Ni(cod)<sub>2</sub> (0.1 mmol, 27.5 mg) and tricyclohexylphosphine (0.2 mmol, 56.1 mg).
- Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.
- Add thiophthalic anhydride (1.2 mmol, 199.4 mg) to the flask.
- Add 2-phenyl-1-methylenecyclopropane (1.0 mmol, 130.2 mg) to the reaction mixture via syringe.
- Seal the Schlenk flask and heat the reaction mixture to 80 °C in an oil bath.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
- Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired thiophthalide product.

## Protocol 2: Synthesis of a Chiral Methylenecyclopropane Derivative

This protocol outlines a three-component condensation reaction to prepare chiral **methylene cyclopropane** derivatives, adapted from methodologies for asymmetric synthesis.

**Objective:** To synthesize an enantiomerically-enriched sulfinyl **methylene cyclopropane**.

### Materials:

- 1,1,2-Tribromocyclopropane (1.0 equiv)
- (-)-Menthyl (S)-p-toluenesulfinate (1.0 equiv)
- n-Butyllithium (n-BuLi) (2.0 equiv, 2.5 M in hexanes)
- Methyl iodide (MeI) (1.5 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Standard Schlenk line and glassware
- Inert atmosphere (Argon or Nitrogen)

### Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF (10 mL) and cool the flask to -78 °C in a dry ice/acetone bath.
- Slowly add n-BuLi (2.0 equiv) to the cooled THF.
- In a separate flask, dissolve 1,1,2-tribromocyclopropane (1.0 equiv) and (-)-menthyl (S)-p-toluenesulfinate (1.0 equiv) in anhydrous THF (5 mL).
- Add the solution of the tribromocyclopropane and sulfinate dropwise to the n-BuLi solution at -78 °C over 30 minutes. A cyclopropenyllithium species will form in situ.
- Stir the resulting mixture at -78 °C for 1 hour.

- Add methyl iodide (1.5 equiv) dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of NH<sub>4</sub>Cl (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral **methylenecyclopropane** derivative.  
Diastereoselectivity can be assessed by <sup>1</sup>H NMR or HPLC analysis.

## Conclusion

**Methylenecyclopropane** is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of molecular structures through its unique strain-driven reactivity. Its ability to act as a versatile synthon in ring-opening, cycloaddition, and metal-catalyzed reactions makes it an indispensable tool for chemists in academia and industry. The continued development of novel transformations, such as those mediated by visible light, ensures that MCPs will remain at the forefront of innovation, enabling the efficient and elegant synthesis of complex molecules for applications in medicine, materials science, and beyond. This guide provides the fundamental data, protocols, and conceptual frameworks intended to empower researchers to fully harness the synthetic potential of this remarkable molecule.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)